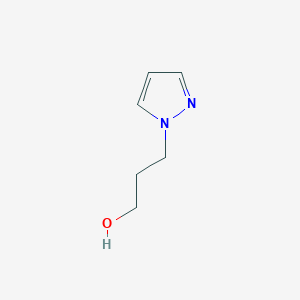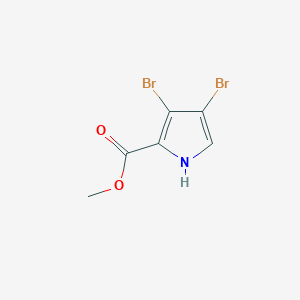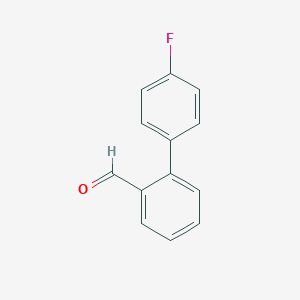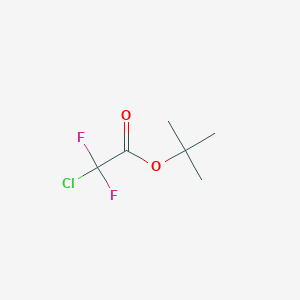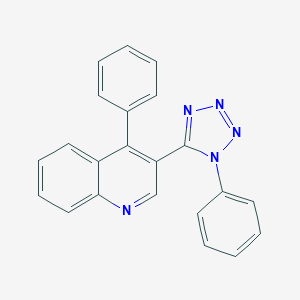
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline and tetrazole ring in its structure. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Furthermore, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has several advantages and limitations for lab experiments. One advantage is its potential as a photosensitizer in photodynamic therapy, which can be used to treat various diseases, including cancer. Another advantage is its potential as an anti-inflammatory agent, which can be used to reduce inflammation in various diseases. However, one limitation is its potential toxicity, which needs to be carefully considered when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)-. One direction is the further study of its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is the study of its potential as an anti-inflammatory agent in various diseases, including arthritis and inflammatory bowel disease. Additionally, further studies can be conducted to investigate its potential as an antimicrobial agent against drug-resistant microorganisms. Finally, more research is needed to explore its potential as a photosensitizer in photodynamic therapy.
Conclusion:
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- is a heterocyclic compound that has potential applications in various fields of scientific research. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Although further research is needed, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of various microorganisms.
合成法
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-phenylquinoline-3-carboxylic acid with sodium azide and triphenylphosphine in DMF at 100°C. The resulting product is purified using column chromatography. Another method involves the reaction of 4-phenylquinoline-3-carboxaldehyde with phenylhydrazine and sodium azide in ethanol. The product is then purified using recrystallization.
科学的研究の応用
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its antimicrobial properties and has shown activity against various microorganisms, including bacteria and fungi. Furthermore, it has been studied for its potential as a photosensitizer in photodynamic therapy.
特性
CAS番号 |
161464-70-6 |
|---|---|
製品名 |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
分子式 |
C22H15N5 |
分子量 |
349.4 g/mol |
IUPAC名 |
4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H15N5/c1-3-9-16(10-4-1)21-18-13-7-8-14-20(18)23-15-19(21)22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
InChIキー |
KVXXQLBODLNMBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NN=NN4C5=CC=CC=C5 |
同義語 |
Quinoline, 4-phenyl-3-(1-phenyl-5-tetrazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



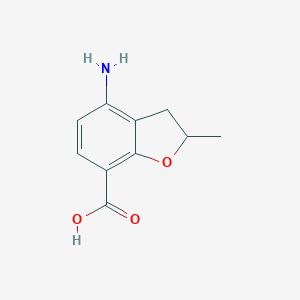
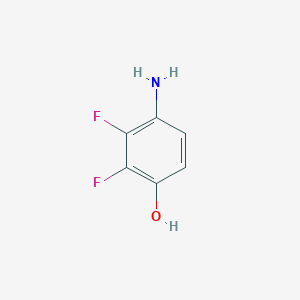
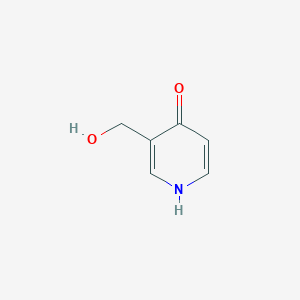
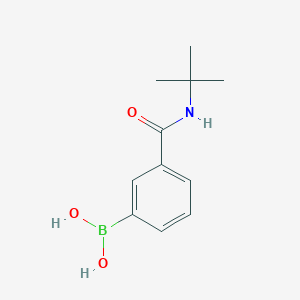
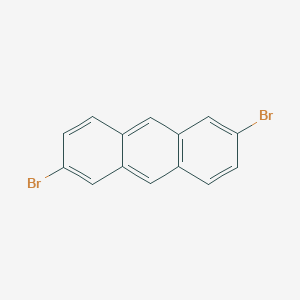
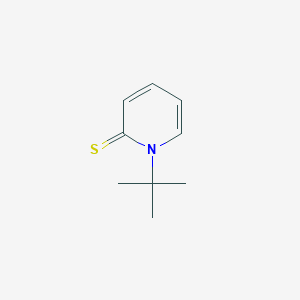
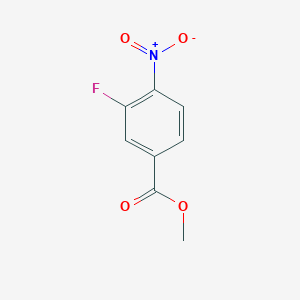
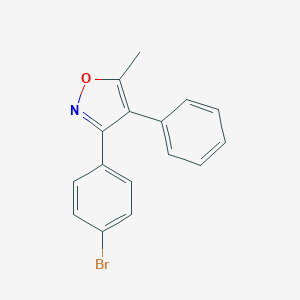
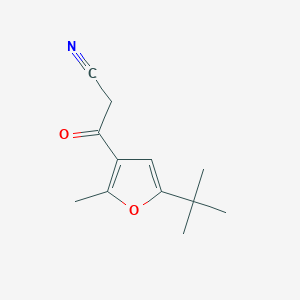
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
